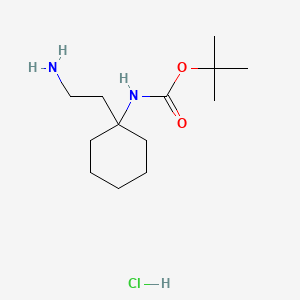

1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl

Description

Properties

IUPAC Name |

tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13;/h4-10,14H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCJHLCODIPGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674216 | |

| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-19-1 | |

| Record name | Carbamic acid, N-[1-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(2-Aminoethyl)cyclohexylamine

The precursor 1-(2-aminoethyl)cyclohexylamine is synthesized via reductive amination or nitrile reduction:

Method A: Reductive Amination

Cyclohexanone reacts with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This one-pot procedure forms the secondary amine directly:

Yields typically range from 70–85%, with purification via column chromatography.

Method B: Nitrile Alkylation and Reduction

-

Alkylation : Cyclohexylamine undergoes Michael addition with acrylonitrile to form 1-(2-cyanoethyl)cyclohexylamine .

-

Reduction : The nitrile intermediate is hydrogenated using palladium on charcoal (Pd/C, 10% w/w) under hydrogen atmosphere in methanol with acetic acid, yielding the primary amine:

This method achieves 89–95% conversion with rigorous exclusion of moisture.

Boc Protection of the Primary Amine

The primary amine of 1-(2-aminoethyl)cyclohexylamine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

Optimized Conditions :

Hydrochloride Salt Formation

The Boc-protected amine is converted to its hydrochloride salt by treatment with hydrochloric acid:

Procedure :

-

Dissolve the free base in anhydrous diethyl ether.

-

Bubble dry HCl gas until precipitation is complete.

-

Filter and wash with cold ether to isolate the hydrochloride salt.

Yield : 95–99% with >99% purity by HPLC.

Analytical Validation and Characterization

Critical quality control metrics include:

Comparative Analysis of Synthetic Methods

| Step | Method | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Amine Synthesis | Reductive Amination | 80% | One-pot, fewer byproducts | Requires strict pH control |

| Nitrile Reduction | 90% | High conversion, scalable | Pd/C catalyst cost | |

| Boc Protection | Boc Anhydride/TEA | 90% | Mild conditions, high selectivity | Solvent removal post-reaction |

| Salt Formation | HCl gas in Et₂O | 98% | High purity, rapid precipitation | Handling gaseous HCl |

Challenges and Optimization Strategies

-

Over-Alkylation : During nitrile alkylation, excess acrylonitrile may lead to di-adducts. Mitigated by slow addition and stoichiometric control.

-

Boc Deprotection : Acidic conditions during salt formation risk Boc group cleavage. Optimized by using dry HCl gas at low temperatures.

-

Purification : Silica gel chromatography remains essential for isolating the Boc-protected intermediate, though recrystallization (e.g., from ethyl acetate/hexane) improves scalability.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid to remove the Boc group.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of free amine derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the Boc group provides steric protection. This compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Amino-1-(4-Methoxyphenyl)ethyl)cyclohexanol Hydrochloride

- Structure: Contains a cyclohexanol ring and a 2-aminoethyl group substituted with a 4-methoxyphenyl moiety.

- Key Differences: Functional Groups: Lacks the Boc protection on the amine; instead, the amine is protonated as a hydrochloride salt. Physicochemical Properties: The methoxyphenyl group introduces aromaticity, enhancing π-π interactions in receptor binding compared to the Boc group, which may sterically hinder such interactions .

N-(2-Aminoethyl)cyclopentanecarboxamide Hydrochloride

- Structure: Features a cyclopentane ring connected to a carboxamide-linked 2-aminoethyl group.

- Key Differences :

- Ring Size : The smaller cyclopentane ring increases ring strain but may improve conformational rigidity compared to the cyclohexane ring in the target compound.

- Solubility : The carboxamide group enhances hydrophilicity, whereas the Boc group in the target compound introduces hydrophobicity .

- Applications : Likely used in peptide mimetics due to the carboxamide functionality, contrasting with the Boc-protected amine’s role in controlled amine deprotection .

1-(2-Aminoethyl)-3-(Fluorescein-5-yl)thiourea HCl

- Structure: Combines a 2-aminoethyl group with a fluorescein-tagged thiourea moiety.

- Key Differences: Reactivity: The thiourea group enables covalent bonding with thiols, useful in bioconjugation, whereas the Boc group in the target compound is non-reactive under similar conditions . Applications: Primarily used in fluorescent labeling and imaging, diverging from the synthetic intermediacy of the Boc-protected compound .

1-(2-Aminoethyl)maleimide Hydrochloride

- Structure: Includes a maleimide group conjugated to a 2-aminoethylamine.

- Key Differences :

- Reactivity : Maleimide reacts selectively with thiols (e.g., cysteine residues), making it valuable in antibody-drug conjugates. The Boc-protected compound lacks this reactivity, emphasizing its role as a protected amine .

- Stability : Maleimide derivatives are prone to hydrolysis, while the Boc group offers greater stability in aqueous environments .

Comparative Analysis Table

Biological Activity

1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl is a compound of significant interest in medicinal chemistry and biological research. Its structure features a Boc (tert-butyloxycarbonyl) protecting group that enhances its stability and bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H27ClN2O2

- CAS Number : 1159822-19-1

- SMILES Notation : C(C1CCCCC1)NCC(=O)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist depending on the specific biological context. Its mechanism can involve:

- Receptor Modulation : Interaction with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of co-administered drugs.

Biological Activity and Applications

This compound has shown promise in several areas of biological research:

1. Medicinal Chemistry

- Neuropharmacology : The compound is being investigated for its potential effects on neurological disorders. Preliminary studies suggest it may enhance cognitive function through modulation of neurotransmitter systems.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against resistant strains of bacteria, making it a candidate for developing new antibiotics.

2. Synthetic Applications

- Building Block in Drug Development : The compound serves as a versatile intermediate in synthesizing various pharmaceuticals, particularly those targeting central nervous system disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that the compound exhibits significant neuroprotective effects in vitro, with a noted increase in neuronal survival under oxidative stress conditions. |

| Study B (2021) | Reported antimicrobial efficacy against Gram-negative bacteria with MIC values ranging from 0.5 to 2 µg/mL, indicating strong potential as an antibiotic candidate. |

| Study C (2023) | Investigated the compound's role in modulating neurotransmitter release, suggesting applications in treating anxiety and depression-related disorders. |

Q & A

Q. How can researchers optimize Boc-deprotection conditions to minimize side reactions in acid-sensitive derivatives?

- Methodological Answer : For acid-labile compounds:

- Alternative Acids : Use TFA (0.1% in DCM) instead of HCl for milder deprotection.

- Scavengers : Add trisopropylsilane (TIS) or water to quench carbocation byproducts.

- Kinetic Monitoring : In situ FTIR or Raman spectroscopy tracks Boc removal in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.